molecular formula C26H22ClN5O5S B308256 1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B308256
M. Wt: 552 g/mol
InChI Key: AOIQEUPIBKKLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In preclinical studies, this compound has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, this compound has been investigated for its potential as a neuroprotective agent in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its potent anti-inflammatory, analgesic, antitumor, and neuroprotective activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for research on 1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. These include:
1. Investigating the therapeutic potential of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Studying the mechanism of action of this compound to better understand its anti-inflammatory, analgesic, antitumor, and neuroprotective activities.
3. Evaluating the toxicity and safety of this compound in animal models and clinical trials.
4. Developing new methods for synthesizing this compound that are more efficient and cost-effective.
5. Exploring the potential of this compound as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been reported in several research articles. One of the most common methods involves the reaction of 2-chloro-4-nitrophenylfuran-2-yl ketone with 3-butylthio-1,2,4-triazine-5,6-diamine in the presence of a catalyst. The resulting product is then treated with ethyl acetoacetate to obtain this compound.

Scientific Research Applications

1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in preclinical studies. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C26H22ClN5O5S

Molecular Weight

552 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H22ClN5O5S/c1-3-4-13-38-26-28-24-23(29-30-26)18-7-5-6-8-20(18)31(15(2)33)25(37-24)22-12-11-21(36-22)17-10-9-16(32(34)35)14-19(17)27/h5-12,14,25H,3-4,13H2,1-2H3

InChI Key

AOIQEUPIBKKLNR-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=O)C)N=N1

Origin of Product

United States

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